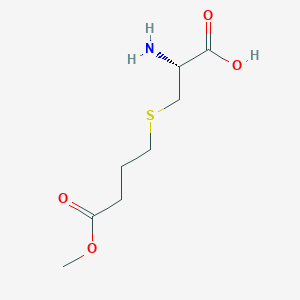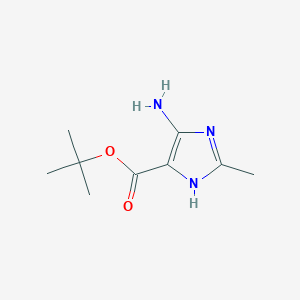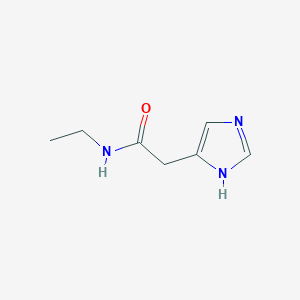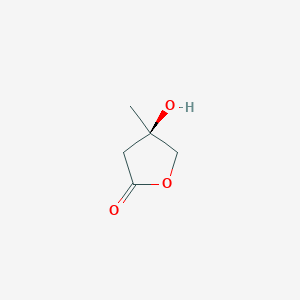
1,1,1,3,3,3-Hexafluoro-2-(2-naphthyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol is a fluorinated organic compound characterized by the presence of both hexafluoro and naphthyl groups. This compound is known for its high polarity and ionizing power, making it a valuable solvent and reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol can be synthesized through the reaction of hexafluoroacetone with naphthalene in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Reaction of Hexafluoroacetone with Naphthalene: Hexafluoroacetone is reacted with naphthalene in the presence of a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, amines, or alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions and cycloaddition reactions.
Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins and stabilize alpha-helical structures.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fluorinated polymers and materials for lithographic and nanofabrication applications.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol involves its high polarity and ionizing power, which facilitate various chemical reactions. The compound can act as a solvent, stabilizing reaction intermediates and enhancing reaction rates. Its fluorinated nature also allows it to participate in unique interactions with other molecules, influencing reaction pathways and outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a simpler structure, lacking the naphthyl group.
Propriétés
Formule moléculaire |
C13H8F6O |
|---|---|
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-naphthalen-2-ylpropan-2-ol |
InChI |
InChI=1S/C13H8F6O/c14-12(15,16)11(20,13(17,18)19)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,20H |
Clé InChI |
QZZQLRUVOZBRNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)


![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)


![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)


![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
